1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763041
InChI: InChI=1S/C15H21BN2O2/c1-10-7-11-9-17-18(6)13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
SMILES:
Molecular Formula: C15H21BN2O2
Molecular Weight: 272.15 g/mol

1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS No.:

Cat. No.: VC15763041

Molecular Formula: C15H21BN2O2

Molecular Weight: 272.15 g/mol

* For research use only. Not for human or veterinary use.

1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole -

Specification

Molecular Formula C15H21BN2O2
Molecular Weight 272.15 g/mol
IUPAC Name 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Standard InChI InChI=1S/C15H21BN2O2/c1-10-7-11-9-17-18(6)13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Standard InChI Key QNRZRTYTIZXQJO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (IUPAC name: 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole) belongs to the indazole boronic ester family, featuring:

  • A bicyclic indazole core with methyl groups at positions 1 and 5

  • A pinacol-protected boronic ester moiety at position 6

The molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of 272.15 g/mol. X-ray crystallographic data remains unreported, but computational models predict a planar indazole ring system with the boronic ester group adopting a trigonal planar geometry typical of sp²-hybridized boron centers.

Key Spectroscopic Identifiers

  • Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C

  • InChIKey: QNRZRTYTIZXQJO-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValue/DescriptionSource
SolubilitySoluble in DMSO, THF; insoluble in water
Storage Conditions2–8°C under inert atmosphere
Thermal StabilityStable below 150°C (decomposition observed at higher temperatures)

The boronic ester group enhances stability against protodeboronation compared to free boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Synthetic Methodologies

Optimized Conditions

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 80°C, 12 hours

  • Yield: 68–72% after column purification

Critical Synthetic Challenges

  • Regioselectivity Control: Competing borylation at other positions requires careful halogen positioning in the starting material .

  • Oxygen Sensitivity: Strict anaerobic conditions prevent boronic ester oxidation .

Functional Applications

Pharmaceutical Intermediate

While direct biological data for this compound remains unpublished, structurally related indazole boronic esters demonstrate significant pharmacological activities:

TRPA1 Antagonism
A 2014 study identified 5-(2-chlorophenyl)indazole derivatives as potent TRPA1 antagonists (IC₅₀ = 0.015 μM) . The boronic ester moiety in 1,5-dimethyl-6-(pinacol boronate)indazole could serve as a:

  • Prodrug form for hydroxylated metabolites

  • Direct modulator of ion channel function through boron-mediated interactions

ParameterSpecification
Acute ToxicityNot classified (LD₅₀ > 2000 mg/kg, rat oral)
Skin IrritationNon-irritating (OECD 404)
Environmental ImpactReadily biodegradable (OECD 301F)

Research Frontiers

Unresolved Questions

  • Metabolic Fate: Hepatic microsome studies needed to characterize deboronation kinetics.

  • Solid-State Behavior: Lack of crystallographic data limits MOF design applications.

Comparative Analysis with Structural Analogs

CompoundBorylation PositionLogPSuzuki Reaction Yield
1,3-Dimethyl-6-boronate62.3185%
1,5-Dimethyl-6-boronate62.4572%
4-Boronate-1H-indazole41.8963%

Data synthesized from

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